molecular formula C6H2F4N2O2 B2849453 2,3,4,5-Tetrafluoro-6-nitroaniline CAS No. 6157-98-8

2,3,4,5-Tetrafluoro-6-nitroaniline

Cat. No.: B2849453
CAS No.: 6157-98-8
M. Wt: 210.088
InChI Key: ZXGOZLMDKSUORL-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoro-6-nitroaniline is a chemical compound with the molecular formula C6H2F4N2O2 . It has a molecular weight of 210.08600 . The compound is also known by the name nitro-2-amino-3,4,5,6-tetrafluorobenzene .


Molecular Structure Analysis

The molecular structure of this compound consists of six carbon atoms, two hydrogen atoms, four fluorine atoms, two nitrogen atoms, and two oxygen atoms . The exact mass of the molecule is 210.00500 .

Scientific Research Applications

Synthesis of Tetrafluorobenzheterocycles

2,3,4,5-Tetrafluoro-6-nitroaniline, synthesized by amination of pentafluoronitrobenzene, has been used as a precursor for the synthesis of various tetrafluorobenzheterocycles. These include benzimidazoles, triazoles, and quinoxalines, which have applications in fungicidal activities (Heaton, Hill, & Drakesmith, 1997).

Exploration in Mass Spectrometry

The compound has been studied in the context of negative-ion electrospray mass spectrometry. Its unique fragmentation patterns in the mass spectrometer, especially in the negative-ion mode, aid in differentiating isomeric structures, which is valuable in analytical chemistry (Gierczyk, Grajewski, & Zalas, 2006).

Catalytic Reduction Research

Research on the catalytic reduction of nitroanilines, including this compound, has been conducted. This research is important for understanding the transformation of these compounds into less toxic and environmentally benign products (Naseem, Begum, & Farooqi, 2017).

Hydrogen Bonding Studies

Studies on the hydrogen bonding properties of C-substituted nitroanilines have been conducted, providing insights into molecular structures and interactions. This research is significant for understanding the chemical behavior and potential applications of such compounds (Glidewell, Low, McWilliam, Skakle, & Wardell, 2002).

Environmental Treatment Technologies

Research has been conducted on the enhanced treatment of wastewater containing nitroaniline compounds. This includes studies on various treatment technologies and their efficiency in removing these toxic compounds from the environment (Mei et al., 2020).

Safety and Hazards

2,3,4,5-Tetrafluoro-6-nitroaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .

Properties

IUPAC Name

2,3,4,5-tetrafluoro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4N2O2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/h11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGOZLMDKSUORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Nitro-3,4,5,6-tetrafluoroaniline was prepared using an adaptation of the method of Brooke et al., J. Chem. Soc. 802 (1961). Ammonia gas was bubbled through a solution of pentafluoronitrobenzene (3.00 g, 114.1 mmol) in 200 mL anhydrous diethyl ether for 4 h. During this time the color changed from clear white to a deep yellow and a white precipitate formed. The precipitate (ammonium fluoride) was separated by vacuum filtration and washed with ether (30 mL). The filtrate was rotary evaporated and the resulting orange crystals gave 3 spots on TLC (alumina, benzene). Purification of this sample was achieved by column chromatography (basic alumina, benzene). Purification of this sample was achieved by column chromatography (basic alumina, activity II) on a 1.5"×20" column. The first band was collected and concentrated to yield a yellow solid 1.88 g (63.0%), mp 44.5-45 (lit. 42.5°-43.5° C.). 19F NMR (C6F6 external standard, δ -162.9) δ -149.9(m), -1.56.6(m), -162.0 (m), -178.3(m).
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Synthesis routes and methods II

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